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Compound of Interest

Compound Name: 1-(2-Benzyloxy-ethyl)-piperazine

Cat. No.: B1356599 Get Quote

Introduction
1-(2-Benzyloxy-ethyl)-piperazine is a disubstituted piperazine derivative with potential

applications in medicinal chemistry and drug development. The piperazine scaffold is a

common motif in a wide range of pharmaceuticals, valued for its ability to impart favorable

pharmacokinetic properties. The benzyloxy-ethyl substituent introduces both steric and

electronic features that can significantly influence the molecule's interaction with biological

targets. Accurate structural confirmation and purity assessment are paramount in the research

and development pipeline, making a thorough understanding of its spectroscopic signature

essential.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-Benzyloxy-ethyl)-
piperazine. As experimental spectra for this specific compound are not readily available in

public databases, this document serves as a predictive guide for researchers, outlining the

theoretical spectroscopic characteristics based on established principles and data from

analogous structures. Furthermore, it details the experimental protocols necessary to acquire

and validate this data, ensuring scientific integrity and reproducibility.

Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for 1-(2-Benzyloxy-ethyl)-
piperazine. These predictions are grounded in the analysis of the molecule's constituent

functional groups and their expected behavior in each analytical technique.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-(2-Benzyloxy-ethyl)-piperazine, both ¹H and ¹³C NMR will provide

unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the

benzyl group, the methylene protons of the benzyloxy-ethyl chain, and the protons of the

piperazine ring.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.35 - 7.25 Multiplet (m) 5H Ar-H (Phenyl)

Aromatic protons

typically resonate

in this region.

The multiplet

arises from the

complex splitting

of the ortho,

meta, and para

protons.

~ 4.50 Singlet (s) 2H Ph-CH₂-O

The benzylic

protons are

deshielded by

the adjacent

oxygen and

aromatic ring.

The absence of

adjacent protons

results in a

singlet.

~ 3.60 Triplet (t) 2H O-CH₂-CH₂-N

These protons

are deshielded

by the ether

oxygen. They are

split into a triplet

by the adjacent

methylene group

(H-d).

~ 2.70 Triplet (t) 2H O-CH₂-CH₂-N These protons

are adjacent to

the piperazine

nitrogen and are

split into a triplet
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by the

neighboring

methylene group

(H-c).

~ 2.65
Broad

Singlet/Multiplet
4H

CH₂-N-CH₂

(Piperazine,

distal)

Protons on the

piperazine ring

distal to the

substituent. Ring

conformational

exchange can

lead to broad

signals.

~ 2.50
Broad

Singlet/Multiplet
4H

CH₂-N-CH₂

(Piperazine,

proximal)

Protons on the

piperazine ring

proximal to the

point of

substitution.

~ 1.90 Singlet (s) 1H N-H (Piperazine)

The N-H proton

of the secondary

amine can be

broad and its

chemical shift is

concentration

and solvent

dependent. It

may exchange

with D₂O.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon

environment in the molecule.
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Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~ 138.5 C-Ar (Quaternary)

The ipso-carbon of the benzyl

group, attached to the CH₂

group.

~ 128.4 CH-Ar (ortho, para)

Aromatic carbons. The ortho

and para carbons often have

similar chemical shifts.

~ 127.7 CH-Ar (meta) Aromatic meta carbons.

~ 73.0 Ph-CH₂-O

The benzylic carbon is

deshielded by the adjacent

oxygen atom.

~ 69.0 O-CH₂-CH₂-N
The carbon adjacent to the

ether oxygen.

~ 58.0 O-CH₂-CH₂-N
The carbon adjacent to the

piperazine nitrogen.

~ 54.5
CH₂-N-CH₂ (Piperazine,

proximal)

Piperazine carbons adjacent to

the substituted nitrogen.

~ 46.0
CH₂-NH-CH₂ (Piperazine,

distal)

Piperazine carbons adjacent to

the secondary amine.

Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups through their characteristic

vibrational frequencies. The analysis will be performed on a neat sample using an ATR-FTIR

spectrometer.
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Predicted

Wavenumber (cm⁻¹)
Intensity Vibrational Mode Functional Group

~ 3300 Medium, Broad N-H Stretch
Secondary Amine

(Piperazine)

3100 - 3000 Medium C-H Stretch Aromatic (sp² C-H)

2950 - 2800 Strong C-H Stretch Aliphatic (sp³ C-H)

~ 1600, 1495, 1450 Medium to Weak C=C Stretch Aromatic Ring

~ 1100 Strong C-O Stretch Ether

~ 1150 Medium C-N Stretch
Tertiary and

Secondary Amine

740, 700 Strong
C-H Bending (out-of-

plane)

Monosubstituted

Benzene

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key

fragmentation patterns useful for structural confirmation.

Molecular Ion (M⁺˙): The molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31

g/mol . The molecular ion peak is expected at m/z = 220. It may be of low to moderate

intensity due to the facile fragmentation of the molecule.

Predicted Fragmentation Pattern: The fragmentation is predicted to be dominated by

cleavage at bonds alpha to the heteroatoms (oxygen and nitrogen), leading to the formation

of stable carbocations.
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Predicted m/z Proposed Fragment Fragmentation Pathway

220 [C₁₃H₂₀N₂O]⁺˙ Molecular Ion

129 [C₈H₁₇N₂]⁺
Cleavage of the benzyl group

(loss of C₇H₇ radical)

91 [C₇H₇]⁺

Formation of the tropylium ion

(a common fragment for benzyl

groups)

99 [C₅H₁₁N₂]⁺

Alpha-cleavage at the

piperazine ring, leading to the

piperazinyl-methyl cation.

85 [C₄H₉N₂]⁺
Fragmentation of the

piperazine ring.

56 [C₃H₆N]⁺
A common fragment from the

piperazine ring.

Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized

protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

Accurately weigh 5-10 mg of 1-(2-Benzyloxy-ethyl)-piperazine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample

height is adequate for the spectrometer's probe.[1]

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Following ¹H NMR, switch the probe to the ¹³C frequency.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption line shapes.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (ATR Method):
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Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

Record a background spectrum.

Place a small amount of neat 1-(2-Benzyloxy-ethyl)-piperazine directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[2]

Data Acquisition:

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400

cm⁻¹.

The resulting spectrum will be of absorbance versus wavenumber (cm⁻¹).

Data Processing:

Perform a baseline correction if necessary.

Label the major peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

Prepare a dilute solution of 1-(2-Benzyloxy-ethyl)-piperazine (~1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.[3]

Transfer the solution to a 2 mL GC vial with a septum cap.

GC-MS System Parameters (Typical):

Injector: Split/splitless injector at 250 °C.

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and

hold for 5 minutes.

MS Interface: Transfer line temperature at 280 °C.

MS Acquisition (EI Mode):

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-400.

Data Analysis:

Identify the peak corresponding to 1-(2-Benzyloxy-ethyl)-piperazine in the total ion

chromatogram (TIC).

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Compare the fragmentation pattern with the predicted values.

Visualizations
Workflow for Spectroscopic Analysis
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

1-(2-Benzyloxy-ethyl)-piperazine
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 Dissolve in
CDCl₃

IR Spectroscopy
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Mass Spectrometry
(GC-MS)

 Dilute in
CH₂Cl₂

Structural Elucidation
(Connectivity, Functional Groups)

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 1-(2-Benzyloxy-ethyl)-piperazine.

Predicted Mass Spectrometry Fragmentation of 1-(2-
Benzyloxy-ethyl)-piperazine
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Major Fragments

[C₁₃H₂₀N₂O]⁺˙
m/z = 220

(Molecular Ion)

[C₇H₇]⁺
m/z = 91

(Tropylium Ion)

 α-cleavage

[C₅H₁₁N₂]⁺
m/z = 99

 Ring fragmentation

[C₈H₁₇N₂]⁺
m/z = 129

 Loss of Benzyl

[C₄H₉N₂]⁺
m/z = 85

 Further fragmentation

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-(2-Benzyloxy-ethyl)-piperazine in EI-

MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1356599#spectroscopic-data-nmr-ir-ms-of-1-2-
benzyloxy-ethyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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